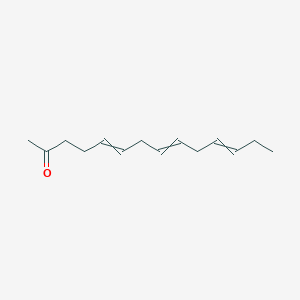

Tetradeca-5,8,11-trien-2-one

Description

Nomenclature and Definitive Structural Features of Tetradeca-5,8,11-trien-2-one

The systematic name this compound precisely describes the molecule's chemical structure. The "tetradeca-" prefix indicates a backbone of 14 carbon atoms. The suffix "-trien" signifies the presence of three carbon-carbon double bonds, with their locations specified by the locants 5, 8, and 11. The "-2-one" suffix indicates a ketone functional group, where the carbonyl oxygen is double-bonded to the second carbon atom of the chain. The molecular formula for this compound is C14H22O. nist.gov

Table 1: Structural and Identification Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| CAS Number | 105657-89-4 |

Data sourced from NIST WebBook and The Good Scents Company. nist.govthegoodscentscompany.com

Stereochemical Isomerism and Geometric Considerations in Polyunsaturated Ketones

Stereoisomerism is a critical feature of polyunsaturated molecules like this compound. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. wikipedia.org For this compound, the presence of three double bonds at positions 5, 8, and 11 is the source of its geometric isomerism.

Rotation around a carbon-carbon double bond is restricted, leading to different spatial arrangements of the substituents attached to the double-bonded carbons. wikipedia.org These arrangements are described as cis (substituents on the same side) or trans (substituents on opposite sides), or more precisely by the E/Z notation. Because this compound has three such double bonds, it can exist as multiple geometric isomers. According to the 2^n rule, where 'n' is the number of stereogenic elements, this compound can have up to 2³ = 8 distinct geometric isomers. masterorganicchemistry.comyoutube.com

The specific configuration (E or Z) at each double bond defines a unique stereoisomer with potentially different physical, chemical, and biological properties. nih.gov For example, the isomer (5E,8E,11Z)-tetradecatrien-2-one has trans configurations at the 5th and 8th positions and a cis configuration at the 11th position. nist.gov The synthesis and characterization of these individual isomers are essential for understanding their specific roles in natural systems. documentsdelivered.comacs.org

Table 2: Potential Geometric Isomers of this compound

| Isomer Configuration (C5, C8, C11) |

| (5E, 8E, 11E) |

| (5E, 8E, 11Z) |

| (5E, 8Z, 11E) |

| (5E, 8Z, 11Z) |

| (5Z, 8E, 11E) |

| (5Z, 8E, 11Z) |

| (5Z, 8Z, 11E) |

| (5Z, 8Z, 11Z) |

Based on the possible E/Z combinations for the three double bonds. A partial list of these isomers is documented in the NIST WebBook. nist.gov

Classification within Polyunsaturated Oxygenated Hydrocarbons

This compound belongs to the class of organic compounds known as polyunsaturated oxygenated hydrocarbons. This classification can be broken down:

Hydrocarbon: The molecule's primary framework is composed of carbon and hydrogen atoms.

Polyunsaturated: It contains multiple (in this case, three) carbon-carbon double bonds. wikipedia.org Polyunsaturated compounds with double bonds separated by a methylene (B1212753) group (–CH=CH–CH2–CH=CH–) are further classified as methylene-interrupted polyenes, a common structure in fatty acids. wikipedia.orgnih.gov

Oxygenated: The presence of an oxygen atom, in the form of a ketone (carbonyl) group, makes it an oxygenated hydrocarbon. nih.govacs.org Ketones are a subclass of carbonyl compounds.

This combination of a polyene chain and a ketone functional group defines its chemical character, influencing its reactivity, such as susceptibility to oxidation at the double bonds and nucleophilic addition at the carbonyl carbon. nih.gov

Emergence in Chemical Ecology and Flavor Chemistry Research (Excluding Sensory Evaluation as a Consumer Product)

The scientific interest in this compound stems from its identification in natural contexts, which has prompted further investigation into its chemical properties and synthesis. Research published in the Journal of Agricultural and Food Chemistry details the synthesis and characterization of its various isomers. documentsdelivered.comacs.org This line of inquiry is fundamental to flavor chemistry, where the goal is to identify the specific volatile and semi-volatile compounds responsible for the characteristic aroma and taste profiles of foods. For instance, this compound has been noted as a volatile compound found in shrimp. thegoodscentscompany.com

In the field of chemical ecology, related polyunsaturated compounds are studied for their roles as pheromones and other semiochemicals that mediate interactions between organisms. While direct pheromonal activity for this specific ketone may not be fully established, the synthesis of its isomers is relevant to the broader study of insect chemical communication, such as the investigation of the pheromone bouquet of the dried bean beetle, Acanthoscelides obtectus. acs.org

Overview of Established and Emerging Research Trajectories for Similar Polyene Systems

Research on this compound is part of a wider investigation into polyene and polyunsaturated systems. These broader research trajectories provide context for the significance of studying such molecules.

Table 3: Research Trajectories for Polyene Systems

| Research Area | Focus | Significance |

| Photophysics and Electronics | Studying the electronic transitions (e.g., S0 → S2) and energy states of polyenes with varying conjugation lengths. researchgate.netnih.gov | Understanding the behavior of materials used in photobiology (e.g., vision, photosynthesis) and for designing novel optical and electronic materials. researchgate.netnih.gov |

| Structural and Conformational Analysis | Investigating how the cis/trans geometry of double bonds and chain flexibility affect the overall shape and dynamics of the molecule. nih.gov | Crucial for understanding the function of polyunsaturated lipids in biological membranes and the specific shapes of molecules like retinal in vision. nih.govwikipedia.org |

| Synthetic Methodologies | Developing methods for the stereocontrolled synthesis of specific geometric isomers of polyenes. nih.govacs.org | Enables the production of pure isomers for structure-activity relationship studies, allowing researchers to link specific geometries to biological functions. |

| Oxidation and Degradation Chemistry | Characterizing the reactions of polyunsaturated chains with oxygen and other radicals, which can lead to the formation of hydroperoxides, epoxides, and other derivatives. wikipedia.orgnih.gov | Important for understanding lipid peroxidation in biological systems and the chemical stability and degradation pathways of polyunsaturated compounds in foods and other materials. |

Established research has heavily focused on the photophysics of long-chain polyenes like carotenoids and the biological roles of polyunsaturated fatty acids. nih.govnih.gov Emerging research continues to refine synthetic methods to access structurally complex polyenes and explores their interactions within complex biological matrices, such as their influence on membrane protein function. nih.gov

Structure

3D Structure

Properties

CAS No. |

105657-89-4 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

tetradeca-5,8,11-trien-2-one |

InChI |

InChI=1S/C14H22O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h4-5,7-8,10-11H,3,6,9,12-13H2,1-2H3 |

InChI Key |

IVCSDEBPVQZWOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Tetradeca 5,8,11 Trien 2 One Isomers

Development of Stereoselective Syntheses for All Geometrical Isomers

The creation of all possible geometric isomers of tetradeca-5,8,11-trien-2-one necessitates synthetic methods that allow for the selective formation of both Z (cis) and E (trans) double bonds at specific positions within the carbon chain.

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes and ketones, making it a valuable tool for constructing polyunsaturated systems. pressbooks.pubwikipedia.org This reaction involves the use of a phosphorus ylide, which reacts with a carbonyl compound to form a new carbon-carbon double bond. lumenlearning.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides , typically bearing alkyl substituents, generally lead to the formation of Z-alkenes. organic-chemistry.org

Stabilized ylides , which contain electron-withdrawing groups, predominantly yield E-alkenes. organic-chemistry.org

This dichotomy in reactivity allows for the strategic construction of either Z or E double bonds within the this compound framework by selecting the appropriate ylide and carbonyl precursors. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. lumenlearning.comorganic-chemistry.org The formation of the highly stable triphenylphosphine (B44618) oxide provides the thermodynamic driving force for the reaction. lumenlearning.com

For the synthesis of α,β-unsaturated ketones, a variation of the Wittig reaction can be employed. This involves the reaction of an aldehyde with a phosphorus ylide bearing a carbonyl group. The resulting α,β-unsaturated ketone can then be further elaborated. youtube.com

| Ylide Type | Typical Substituent (R) | Predominant Alkene Isomer |

|---|---|---|

| Non-stabilized | Alkyl | Z (cis) |

| Stabilized | Electron-withdrawing group (e.g., -COOR, -CN) | E (trans) |

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of polyenes. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org The initial product is an α,β-unsaturated compound. wikipedia.org

A significant modification, the Doebner modification , employs pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.org This variation often results in a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org For instance, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid, demonstrating the formation of a conjugated system with defined stereochemistry. wikipedia.org The reaction mechanism can proceed through an enol intermediate or, in the presence of an amine catalyst like piperidine (B6355638), an iminium intermediate. organic-chemistry.org

Recent advancements have explored the use of various catalysts to improve the efficiency and selectivity of the Knoevenagel condensation. Boric acid, for example, has been shown to be an effective catalyst for the condensation of aldehydes with active methylene compounds, proceeding through a proposed Brønsted acid-catalyzed mechanism. mdpi.com

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including polyenes. While palladium is a common catalyst for such transformations, titanium-catalyzed reactions offer alternative and sometimes complementary strategies. youtube.comnih.gov

Titanium(III) has been shown to catalyze the cross-coupling of alkyl halides with nitriles to produce ketones. Mechanistic studies suggest that the Ti(III) species acts as both a carbon radical initiator and a cyanoactivator. researchgate.net While not a direct polyene synthesis, this method provides a route to functionalized ketones that could serve as precursors to polyunsaturated systems.

More broadly, transition metal-catalyzed carbocyclization reactions are powerful tools for the stereoselective assembly of cyclic and polycyclic scaffolds. rsc.org These methods often involve the reaction of enynes with alkenes to construct new ring systems with high levels of stereocontrol. The development of ruthenium(0)-catalyzed cross-dimerization reactions to form borylated polyenes, which can then undergo further cross-coupling, presents a divergent and efficient strategy for accessing complex polyene structures. rsc.org

A powerful and widely used strategy for the stereoselective synthesis of alkenes involves the partial reduction of alkynes. This approach allows for the controlled formation of either Z or E double bonds from a common alkyne precursor. youtube.com

Syn-reduction to Z-alkenes: Catalytic hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, selectively forming the Z-alkene. youtube.comrsc.org The catalyst is designed to be active enough to reduce alkynes but not alkenes, thus preventing over-reduction to the alkane. youtube.com Other methods for achieving Z-selective semihydrogenation include the use of palladium nanoparticles and copper-catalyzed reactions. organic-chemistry.org

Anti-reduction to E-alkenes: The reduction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds through a radical anion intermediate and results in the anti-addition of hydrogen, yielding the E-alkene. youtube.comnumberanalytics.com

This stereodivergent approach, starting from a common alkyne, provides a highly flexible and reliable method for installing double bonds with specific geometries during the synthesis of polyunsaturated compounds like the isomers of this compound. rsc.org

| Reagents and Conditions | Stereochemical Outcome | Resulting Alkene Isomer |

|---|---|---|

| H₂, Lindlar's Catalyst | Syn-addition | Z (cis) |

| Na or Li, liquid NH₃ | Anti-addition | E (trans) |

Optimization of Synthetic Routes for Yield, Purity, and Scalability

Optimizing a synthetic route involves maximizing the chemical yield and purity of the final product while ensuring the process is scalable for potential larger-scale production. This requires careful consideration of reaction conditions, catalysts, and purification methods.

For instance, in the Doebner-Knoevenagel condensation , using a bifunctional polystyrene resin bearing both DMAP and piperidine groups has been shown to be an effective organocatalyst for the synthesis of E-cinnamates, demonstrating high yields and the potential for catalyst recycling. organic-chemistry.org Similarly, the development of a catalytic Wittig reaction aims to improve the atom economy and reduce waste from the stoichiometric phosphine (B1218219) oxide byproduct. organic-chemistry.org

The use of green solvents, such as dimethyl carbonate in manganese-catalyzed α-alkenylation of amides, and the development of one-pot procedures, like the cross-metathesis/nucleophilic addition sequence for α,β-unsaturated carbonyl compounds, contribute to more efficient and scalable syntheses. organic-chemistry.org The scalability of a reaction is a critical factor; for example, the Doebner-Knoevenagel condensation for acrylamide (B121943) synthesis has been noted for its tolerance of a wide range of functional groups and its potential for large-scale application. organic-chemistry.org

The selection of robust and highly selective reactions, such as the stereoselective alkyne reductions, is also key to ensuring high purity of the desired isomer, minimizing the need for difficult chromatographic separations of geometric isomers.

Preparation of Isotopically Labeled Analogues for Mechanistic Investigations

The elucidation of complex biochemical pathways and reaction mechanisms often relies on the use of isotopically labeled compounds. These molecules, in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), serve as powerful probes to trace the fate of atoms and unravel intricate mechanistic details of chemical and enzymatic transformations. While specific literature on the isotopic labeling of this compound is not abundant, established synthetic methodologies for labeling structurally related long-chain polyunsaturated fatty acids and ketones provide a clear roadmap for the preparation of its labeled analogues. These labeled versions are indispensable for a variety of mechanistic studies, including the investigation of metabolic pathways, determination of kinetic isotope effects, and as internal standards for quantitative analysis. ias.ac.innih.govyoutube.com

The introduction of isotopic labels into a molecule like this compound can be achieved through two primary strategies: a "synthetic approach" utilizing isotopically labeled starting materials, or an "exchange approach" where isotopes are introduced into the target molecule or a late-stage intermediate. bohrium.com

Deuterium Labeling

Deuterium-labeled analogues of this compound are particularly useful for studying reaction mechanisms involving the cleavage of carbon-hydrogen bonds. The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is slower for the deuterated compound. This effect provides valuable information about the rate-determining step of a reaction.

General strategies for deuterium labeling that can be applied to the synthesis of deuterated this compound include:

Reduction of Carbonyls and Alkynes: The ketone functionality at the 2-position or precursor carbonyl groups can be reduced using deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions. Similarly, the triple bonds in acetylenic precursors to the double bonds at C5, C8, and C11 can be semi-hydrogenated using deuterium gas (D₂) and a Lindlar catalyst to yield specifically deuterated alkenes.

H-D Exchange Reactions: Under basic or acidic conditions, or with the aid of metal catalysts like palladium on carbon (Pd/C), protons on carbons adjacent to activating groups (e.g., the ketone at C2) can be exchanged with deuterium from a deuterium source like deuterium oxide (D₂O). researchgate.net For instance, the α-protons at the C1 and C3 positions of this compound could be exchanged for deuterium.

Building Block Approach: A common strategy involves the synthesis of deuterated building blocks that are then assembled to form the final molecule. For example, a deuterated alkyl halide could be used in a coupling reaction to construct the carbon skeleton with deuterium incorporated at a specific site. researchgate.netnih.govnih.gov

Carbon-13 Labeling

Carbon-13 labeled analogues are instrumental in tracking the metabolic fate of the carbon skeleton of this compound. As ¹³C is a stable isotope, it can be readily traced using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows researchers to follow the incorporation and transformation of the molecule in biological systems.

Methods for incorporating ¹³C into the backbone of this compound would typically involve:

Use of ¹³C-Labeled Precursors: The synthesis can be designed to incorporate ¹³C-labeled starting materials at specific points. For instance, ¹³C-labeled methyl iodide (¹³CH₃I) could be used to introduce a labeled methyl group, or a Grignard reagent prepared from a ¹³C-labeled alkyl halide could be used in the construction of the carbon chain.

Biosynthetic Production: In cases where this compound is a natural product, it can be produced biosynthetically by feeding the producing organism a ¹³C-enriched carbon source, such as [U-¹³C]glucose. nih.govnih.gov This results in a uniformly ¹³C-labeled compound.

The following table provides illustrative examples of isotopically labeled long-chain fatty acids and related molecules, demonstrating the principles that would be applied to the synthesis of labeled this compound analogues.

| Labeled Compound Example | Isotope | Position of Label | Synthetic Precursor/Method | Reference |

| [¹³C₁]-Tetradecanoic acid | ¹³C | Carbonyl carbon (C1) | 1-Bromotridecane and K¹³CN | nih.gov |

| [3-¹³C]-Tetradecanoic acid | ¹³C | C3 | [1-¹³C]1-Bromododecane and diethyl sodio-malonate | nih.gov |

| Deuterated Oleates | ²H (D) | Various positions along the chain | Semihydrogenation of acetylenic intermediates with D₂ | nih.gov |

| C34:5n5.d₂ | ²H (D) | Specific positions | Coupling of modified C22 and C20 PUFAs with deuterated sulfone | nih.govnih.gov |

| Uniformly ¹³C-labeled PUFAs | ¹³C | All carbons | Fungal biosynthesis with [U-¹³C]glucose | nih.gov |

The strategic application of these labeling methodologies enables the synthesis of a diverse array of isotopically labeled this compound analogues. These labeled molecules are invaluable tools for detailed mechanistic investigations, providing insights into reaction pathways, enzyme mechanisms, and metabolic fates that would be otherwise inaccessible.

Elucidation of Reactivity and Mechanistic Pathways of Tetradeca 5,8,11 Trien 2 One

Reactions of the Ketone Moiety and Conjugated Polyene System

The reactivity of Tetradeca-5,8,11-trien-2-one is characterized by the distinct functionalities of its ketone group and its triene system. The ketone at the 2-position is susceptible to a variety of nucleophilic addition reactions. These can include reactions with organometallic reagents like Grignard or organolithium compounds, which would lead to the formation of tertiary alcohols. Additionally, reduction of the ketone using agents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, Tetradeca-5,8,11-trien-2-ol.

The polyene system, with its three double bonds, is prone to electrophilic addition reactions. Reagents such as halogens (e.g., bromine, chlorine) or hydrogen halides can add across the double bonds. The regioselectivity and stereoselectivity of these additions would be influenced by the specific geometry of the double bonds (Z or E) and the reaction conditions. The presence of multiple double bonds also allows for the possibility of cycloaddition reactions, such as the Diels-Alder reaction, where the polyene could act as either the diene or the dienophile, depending on the reaction partner.

Stereospecific Transformations and Control in Polyunsaturated Systems

The stereochemistry of the double bonds in this compound is a critical aspect of its chemical identity, with various stereoisomers possible (e.g., (5E,8Z,11Z), (5E,8E,11E), etc.). Stereospecific transformations are crucial for the synthesis of a particular isomer. The synthesis of related polyunsaturated compounds, such as certain insect pheromones, often employs stereoselective methods like the Wittig reaction or the Horner-Wadsworth-Emmons reaction to control the geometry of the newly formed double bonds. For instance, the Z-selectivity of the Wittig reaction with unstabilized ylides is a common strategy for introducing cis-double bonds.

Furthermore, reactions at the ketone or on the polyene system can be influenced by the existing stereochemistry of the molecule. For example, the approach of a reagent to the ketone could be sterically hindered by the folding of the polyunsaturated chain, leading to diastereoselective transformations.

Oxidation and Degradation Pathways Under Controlled Conditions

Under controlled oxidation, the ketone and polyene moieties of this compound would exhibit different reactivities. The ketone is generally resistant to oxidation, except under harsh conditions that could lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group (e.g., Baeyer-Villiger oxidation to form an ester).

The polyene system, however, is susceptible to oxidation. Ozonolysis would lead to the cleavage of the double bonds, yielding a mixture of aldehydes and ketones depending on the workup conditions. This technique could be used to determine the positions of the double bonds within the chain. Epoxidation of the double bonds with peroxy acids (e.g., m-CPBA) would form epoxides, which are versatile intermediates for further transformations. The number of epoxide groups formed could be controlled by the stoichiometry of the oxidizing agent.

Degradation can also occur through autoxidation, a process driven by radical chain reactions initiated by light, heat, or metal ions. This would lead to a complex mixture of hydroperoxides, alcohols, ketones, and smaller chain-cleavage products, contributing to the development of off-flavors if this compound were present in a food matrix.

Theoretical and Experimental Kinetic Studies of Chemical Transformations

Theoretical studies using computational chemistry could model the reaction pathways and predict the activation energies for various transformations. Such studies could help in understanding the regioselectivity of reactions like epoxidation or hydroboration-oxidation, and in predicting the most likely sites for radical attack during autoxidation.

Investigation of Enzymatic Biotransformations in Model Organisms (Non-Human, Mechanism-Focused)

In biological systems, this compound could undergo various enzymatic transformations. Research on related unsaturated fatty acids has shown that enzymes like lipoxygenases can introduce hydroperoxy groups at specific positions in the carbon chain. These hydroperoxides can then be further metabolized to a variety of signaling molecules.

Another potential biotransformation is enzymatic reduction of the ketone to the corresponding alcohol by reductases, which are common in microorganisms. The stereochemistry of the resulting alcohol would be determined by the specific enzyme involved. Furthermore, cytochrome P450 monooxygenases could catalyze the epoxidation of the double bonds or the hydroxylation of the carbon chain.

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton and Carbon-13 NMR for Definitive Structure Assignment and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the carbon skeleton and the position of protons within the molecule. The chemical shifts (δ) of the signals in a ¹³C NMR spectrum would confirm the presence of the 14 carbon atoms, including the characteristic downfield signal for the ketone carbonyl carbon (C2) and the signals for the six olefinic carbons. The ¹H NMR spectrum would show distinct signals for the protons on the double bonds, the methylene (B1212753) groups, and the terminal methyl groups. The coupling constants (J-values) between adjacent protons would be crucial in differentiating between the Z (cis) and E (trans) configurations of the double bonds at positions 5, 8, and 11. Unfortunately, specific chemical shift and coupling constant data from experimental spectra are not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereostructure Confirmation

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D NMR and for elucidating the complete stereochemistry.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks, confirming the sequence of methylene and methine groups along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments and confirming the position of the double bonds and the ketone functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the stereochemistry of the double bonds. It detects through-space interactions between protons that are close to each other, providing definitive evidence for cis or trans geometry.

Without access to the data from these experiments, a definitive confirmation of the structure and stereochemistry of each isomer remains elusive.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For Tetradeca-5,8,11-trien-2-one (C₁₄H₂₂O), high-resolution mass spectrometry would confirm the molecular formula with a molecular weight of approximately 206.32 g/mol . nih.govscielo.br

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways for a ketone would include alpha-cleavage on either side of the carbonyl group. This would lead to the formation of an acylium ion and the loss of an alkyl radical. McLafferty rearrangement is another common fragmentation pathway for ketones with sufficiently long alkyl chains containing gamma-hydrogens. While it is known that the various isomers produce nearly identical mass spectra, the detailed fragmentation data (specific m/z values and their relative intensities) are not available to construct a data table.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would prominently feature:

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

Absorptions around 3010 cm⁻¹ for the =C-H stretching of the alkenes.

A C=C stretching vibration band around 1650 cm⁻¹, which may be weak or of variable intensity.

Bands in the region of 700-1000 cm⁻¹ that are characteristic of the out-of-plane bending vibrations of the C-H bonds on the double bonds, which can help in distinguishing between cis and trans isomers.

Raman spectroscopy would complement the IR data, particularly for the C=C stretching vibrations, which tend to be strong in the Raman spectrum. Specific experimental IR and Raman data are not publicly documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

UV-Vis spectroscopy is used to study electronic transitions, primarily in molecules with conjugated π-systems. Since the three double bonds in this compound are not conjugated (they are separated by methylene groups), strong absorption in the typical UV-Vis range (200-800 nm) is not expected. The molecule would likely exhibit a weak n→π* transition for the carbonyl group at a longer wavelength and a stronger π→π* transition at a shorter wavelength, likely below 200 nm. No experimental UV-Vis data for this compound is available in the public record.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the different isomers of this compound from a mixture and for assessing the purity of each isolated isomer.

Gas chromatography (GC), particularly with a polar stationary phase, is well-suited for separating volatile compounds like these ketones. The seminal 1989 study by Kobayashi and Kubota utilized a PEG-20M capillary column (50 m length) with a temperature program from 60°C to 180°C to separate the isomers. sciopen.com The different isomers would have distinct retention times based on their boiling points and interactions with the stationary phase, allowing for their resolution.

High-performance liquid chromatography (HPLC), especially with a chiral stationary phase, could also be employed for the separation of these isomers, although specific methods for this compound have not been documented in available literature. The coupling of these chromatographic techniques with mass spectrometry (GC-MS or HPLC-MS) allows for the identification of each separated isomer based on its mass spectrum. While the GC conditions are known, a table of retention times for the various isomers is not available.

Computational Chemistry and Theoretical Studies on Tetradeca 5,8,11 Trien 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com For Tetradeca-5,8,11-trien-2-one, DFT calculations are instrumental in predicting its fundamental electronic properties and spectroscopic signatures. By solving the Kohn-Sham equations for the molecule, researchers can determine the distribution of electron density, which is key to understanding its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The locations of these orbitals are also informative; in an α,β-unsaturated ketone like this compound, the LUMO is typically distributed over the conjugated C=C-C=O system, indicating that this region is the primary site for nucleophilic attack. rsc.orgwikipedia.org

Furthermore, DFT is widely used to predict spectroscopic parameters. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, allowing for the assignment of experimental absorption bands to specific molecular motions, such as the characteristic C=O and C=C stretching frequencies. Similarly, calculations of nuclear shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural elucidation and verification of the compound.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound (Note: This table is illustrative of typical DFT calculation outputs.)

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| C=O Stretch Freq. | 1685 cm⁻¹ | IR frequency for the ketone carbonyl group stretch. |

| C=C Stretch Freq. | 1640 cm⁻¹ | IR frequency for the conjugated alkene stretch. |

| ¹³C NMR (C2) | 198.5 ppm | Predicted chemical shift for the carbonyl carbon. |

| ¹³C NMR (C5) | 129.0 ppm | Predicted chemical shift for an sp² carbon in a double bond. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a long-chain, flexible molecule with multiple rotatable bonds, allowing it to adopt a vast number of different three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring this conformational landscape. nih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in a solvent. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked, revealing its preferred conformations, the dynamics of its folding and unfolding, and the time it spends in various states.

These simulations are crucial for understanding how the molecule interacts with its surroundings. For instance, MD can elucidate the formation and dynamics of intramolecular hydrogen bonds or, more importantly, how the molecule interacts with solvent molecules or other solutes. nih.gov This information is vital for predicting physical properties like solubility and for understanding how the molecule might orient itself when approaching a biological target, such as the active site of an enzyme. acs.org

Table 2: Typical Parameters for an MD Simulation of this compound (Note: This table is illustrative of a typical MD simulation setup.)

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM36 / GROMOS | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| System Size | ~5000 atoms | Includes the molecule and surrounding solvent. |

| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Modeling

Quantum chemical calculations are essential for investigating the detailed mechanisms of chemical reactions. rsc.orgrsc.org For this compound, which is an α,β-unsaturated ketone, there are multiple potential sites for chemical attack. pressbooks.pub Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). youtube.com

Quantum chemical methods, including DFT, can be used to map the potential energy surface of a reaction. researchgate.netacs.org This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies for the 1,2-addition and 1,4-addition pathways, chemists can predict which product is likely to form under specific conditions. nih.gov

These calculations provide a step-by-step view of the bond-breaking and bond-forming processes, offering insights that are often impossible to observe experimentally. rsc.org For example, modeling can clarify the role of catalysts, solvents, or the stereochemical outcome of a reaction.

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Addition to this compound (Note: This table presents a hypothetical comparison.)

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 1,2-Addition | Hard Nucleophile (e.g., R-Li) | 12.5 | Kinetically favored with hard nucleophiles. |

| 1,4-Conjugate Addition | Hard Nucleophile (e.g., R-Li) | 18.2 | Kinetically disfavored. |

| 1,2-Addition | Soft Nucleophile (e.g., R₂CuLi) | 20.1 | Kinetically disfavored. |

| 1,4-Conjugate Addition | Soft Nucleophile (e.g., R₂CuLi) | 14.8 | Kinetically favored with soft nucleophiles. |

Structure-Activity Relationship (SAR) Studies for Analogues in Biochemical Contexts (Excluding Human Clinical Relevance)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or biochemical activity. whiterose.ac.uk Computational SAR studies for this compound would involve creating a library of virtual analogues by systematically modifying parts of the molecule. For instance, the length of the alkyl chain, the position and geometry of the double bonds, or the groups attached to the ketone could be altered.

For each analogue, computational methods can predict properties relevant to biochemical activity, such as binding affinity to a specific protein target. This is often done using techniques like Quantitative Structure-Activity Relationship (QSAR), where statistical models are built to correlate calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) with experimentally observed activity. These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds for biochemical research. Such studies are foundational in fields like crop science or the development of biochemical probes.

Table 4: Example of a Computational SAR Study for this compound Analogues (Note: This table is a hypothetical representation of SAR data.)

| Analogue Modification | Predicted Relative Activity (e.g., Enzyme Inhibition) | Rationale for Activity Change |

| Saturation of 5,6-double bond | 0.5x | Loss of planarity and conjugation reduces binding affinity. |

| Addition of a methyl group at C3 | 1.2x | Steric hindrance may alter binding mode or selectivity. |

| Replacement of C2-ketone with an ester | 0.2x | Change in electronic character and hydrogen bonding capacity. |

| Isomerization of Z-double bond to E | 2.0x | Improved geometric fit into a hypothetical binding pocket. |

Virtual Screening and Chemoinformatics Approaches for Novel Interactions

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. acs.org In the context of this compound, its 3D structure, often derived from conformational analysis (see 5.2), can be used as a query to screen against databases of thousands of protein structures.

The most common method is molecular docking, where the compound is computationally placed into the binding site of a target protein in various orientations. A scoring function then estimates the binding affinity for each pose, resulting in a ranked list of potential protein targets. This "reverse docking" approach can generate hypotheses about the unknown biochemical functions or interactions of this compound.

Chemoinformatics tools are used to analyze the results, clustering hits by protein family and comparing the physicochemical properties of the query molecule to known ligands of the identified targets. This approach can rapidly identify potential molecular targets for further experimental validation in non-clinical biochemical research.

Table 5: Illustrative Output from a Virtual Screening with this compound (Note: This table shows a hypothetical hit list.)

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Potential Biochemical Relevance |

| Fungal Lipase | -8.5 | Potential inhibitor of lipid metabolism in fungi. |

| Plant Phytoene Desaturase | -7.9 | Possible interaction with carotenoid biosynthesis pathway. |

| Insect Odorant Binding Protein | -7.2 | Could be involved in insect chemoreception. |

| Bacterial Kinase | -6.8 | Potential for disrupting bacterial signaling pathways. |

Emerging Applications and Future Research Directions in Tetradeca 5,8,11 Trien 2 One Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards environmentally benign processes has spurred the development of sustainable methods for synthesizing polyunsaturated ketones like Tetradeca-5,8,11-trien-2-one. Green chemistry principles are being integrated into synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources.

Recent advancements include the use of mechanochemistry, a solvent-free technique that uses mechanical force to initiate chemical reactions. researchgate.net This approach has been successfully applied to the oxidation of primary amines to aldehydes and ketones, offering a mild and efficient alternative to traditional solution-based methods. researchgate.net Additionally, visible-light photocatalysis presents a green and clean method for chemical transformations, providing precise control over reactions. researchgate.net

Continuous processes for producing polyunsaturated ketones are also being developed to improve efficiency and reduce the environmental impact of large-scale synthesis. google.com These methods often involve the use of heterogeneous catalysts and microchannel reactors to enhance reaction rates and selectivity.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Solvents | Often requires large volumes of volatile organic solvents. | Aims for solvent-free conditions or use of benign solvents like water. researchgate.net |

| Catalysts | May use stoichiometric, often toxic, reagents. | Employs catalytic amounts of recyclable and non-toxic catalysts. |

| Energy | Can be energy-intensive, requiring high temperatures and pressures. | Utilizes alternative energy sources like mechanical force or light. researchgate.net |

| Waste | Generates significant amounts of byproducts and waste. | Designed for high atom economy, minimizing waste generation. |

| Process | Typically batch processes. | Development of continuous flow processes for better control and efficiency. google.com |

Exploration of this compound as a Precursor for Advanced Materials

The unique polyunsaturated structure of this compound makes it a promising building block for novel polymers and advanced materials. The multiple double bonds within its carbon chain offer sites for polymerization and cross-linking, enabling the creation of materials with tailored properties.

Research is underway to explore the regioselective metathesis reactions of polyunsaturated ketones to synthesize functionalized polymers. These reactions allow for precise control over the polymer architecture, leading to materials with specific mechanical, thermal, and optical properties. The resulting polymers could find applications in coatings, adhesives, and specialty plastics.

Furthermore, the long-chain nature of this ketone can be leveraged to synthesize surfactants. Long-chain ketones can be converted into amines, which can then be reacted with sugars to produce nonionic surfactants of the gemini (B1671429) type, known for their high efficiency and reduced environmental impact. pjoes.com

Integration into Advanced Analytical Methodologies for Complex Mixture Analysis

The detection and quantification of this compound in complex biological and environmental samples necessitate sophisticated analytical techniques. Its presence, often at low concentrations, requires methods with high sensitivity and selectivity.

Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has proven to be a powerful tool for the analysis of volatile compounds, including unsaturated and polyunsaturated ketones, in various matrices. nih.gov This technique allows for the extraction and concentration of analytes from a sample, enhancing detection limits. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are also employed for the separation and analysis of these compounds. scribd.com

The development of new analytical standards and reference materials is crucial for accurate quantification. The synthesis of reference compounds of this compound and its isomers is an active area of research. uni-hamburg.ded-nb.info

Bio-Inspired Synthesis and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. Bio-inspired synthesis aims to mimic enzymatic processes to achieve high selectivity and mild reaction conditions.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a promising approach for the synthesis of complex molecules like long-chain ketones. nih.govacs.org For instance, Baeyer-Villiger monooxygenases are enzymes that can catalyze the oxidation of ketones to esters with high enantioselectivity, offering a green alternative to traditional chemical oxidants. researchgate.net These enzymes can be integrated into cascade reactions to produce a variety of valuable compounds. researchgate.net

The synthesis of long-chain ketones and aldehydes can be achieved through transition metal-catalyzed C-C bond cleavage, mimicking biological degradation pathways. researchgate.net This method allows for the homologation of aryl ketones to produce long-chain structures with high chemo- and regioselectivity. researchgate.net

Table 2: Examples of Bio-Inspired Transformations

| Transformation | Biocatalyst/Mimic | Key Features |

| Asymmetric Oxidation | Baeyer-Villiger Monooxygenases | High enantioselectivity, mild reaction conditions. researchgate.net |

| Reductive Amination | Amine Dehydrogenases | Synthesis of chiral amines from ketones. nih.govacs.org |

| C-C Bond Formation/Cleavage | Transition Metal Catalysts | Mimics enzymatic pathways for molecular skeleton reconstruction. researchgate.net |

Interdisciplinary Research at the Nexus of Organic Chemistry, Chemical Ecology, and Biochemistry

This compound is a compound of significant interest at the intersection of several scientific disciplines. Its role in biological systems, particularly in chemical communication, is a key area of investigation.

In the field of chemical ecology, this compound has been identified as a potential alarm pheromone in certain marine crustaceans, such as the North Sea shrimp Crangon crangon. uni-hamburg.ded-nb.info It is believed to be released upon injury, warning other individuals of danger. uni-hamburg.ded-nb.info The study of such semiochemicals provides insights into the complex interactions between organisms and their environment.

From a biochemical perspective, the biosynthesis of polyunsaturated ketones is linked to fatty acid metabolism. Understanding these pathways can reveal novel enzymatic reactions and metabolic networks. The interdisciplinary approach, combining synthetic organic chemistry to prepare standards and analogs with biological assays to test their activity, is crucial for elucidating the precise biological function of these molecules. uni-hamburg.deresearchgate.net

Q & A

Q. What frameworks are used to design multidisciplinary studies exploring this compound’s ecological roles?

- Methodological Answer : Deploy a convergent mixed-methods approach:

- Field Sampling : GC-EAD to identify insect pheromone interactions .

- Lab Experiments : Microcosm studies to assess environmental persistence.

- Computational Modeling : Predict bioaccumulation potential using EPI Suite.

Collaboration tools like electronic lab notebooks (ELNs) and version-controlled data repositories (e.g., GitHub) streamline cross-disciplinary workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.